1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)

Catalog No.
S14501244
CAS No.
61417-19-4
M.F
C22H30
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]dec...

CAS Number

61417-19-4

Product Name

1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)

IUPAC Name

1-[2-(1-adamantyl)ethynyl]adamantane

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C22H30/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,3-14H2

InChI Key

DIFPLYVMVDULCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#CC45CC6CC(C4)CC(C6)C5

1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane), also known as 1,1'-Ethynylenebisadamantane, is a unique organic compound characterized by its complex polycyclic structure. The compound features two tricyclo[3.3.1.1~3,7~]decane units connected by an ethynylene bridge. This structure not only provides significant stability due to the adamantane-like core but also introduces reactivity through the unsaturated ethynylene linkage, making it a versatile compound in various chemical applications and research areas .

The chemical behavior of 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) is influenced by its unique structure. The ethynylene linkage allows for various reactions, including:

  • Coupling Reactions: The compound can engage in palladium-catalyzed coupling reactions with other alkynes or halides, forming more complex structures.
  • Hydrogenation: The unsaturation in the ethynylene group can be hydrogenated to yield saturated derivatives.
  • Electrophilic Additions: The compound can undergo electrophilic addition reactions due to the presence of the triple bond in the ethynylene segment.

These reactions highlight its potential as an intermediate in organic synthesis and materials science .

The synthesis of 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) can be achieved through several methods:

  • Palladium-Catalyzed Coupling: A common synthetic route involves the coupling of adamantyl halides with acetylene derivatives under palladium catalysis. This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is conducted under inert conditions to prevent oxidation.
  • Industrial Production: For large-scale synthesis, continuous flow reactors are employed to optimize reaction conditions and improve yield and purity while maintaining scalability .

The unique properties of 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) make it suitable for various applications:

  • Organic Synthesis: It serves as a valuable intermediate for creating more complex organic molecules.
  • Drug Delivery Systems: Its ability to enhance solubility and stability makes it a candidate for drug delivery applications.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its structural characteristics .

Interaction studies involving 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) focus on its compatibility with biological membranes and proteins. Research indicates that its incorporation into lipid bilayers can alter membrane fluidity and permeability, potentially affecting cellular processes and drug transport mechanisms . Further studies are needed to elucidate the specific interactions at the molecular level.

Several compounds share structural or functional similarities with 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane):

Compound NameStructure TypeUnique Features
AdamantanePolycyclic HydrocarbonKnown for stability; used in antiviral drugs like amantadine
1,3-DehydroadamantaneUnsaturated Adamantane DerivativeExhibits different reactivity patterns due to unsaturation
Tricyclo[3.3.1.1~(3,7)]decaneTricyclic HydrocarbonCore structure similar but lacks ethynylene linkage
9-MethyladamantaneMethylated AdamantaneVariation in substituents affects physical properties

Uniqueness: The defining feature of 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) is its ethynylene bridge that enhances reactivity compared to its analogs while maintaining a robust polycyclic framework that contributes to its stability and potential utility in various fields of chemistry and biology .

XLogP3

7.5

Exact Mass

294.234750957 g/mol

Monoisotopic Mass

294.234750957 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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